2-[(2-Furylmethyl)amino]-5-nitropyridine
Description
2-[(2-Furylmethyl)amino]-5-nitropyridine is a nitropyridine derivative characterized by a furylmethylamine substituent at the 2-position and a nitro group at the 5-position of the pyridine ring. The nitro group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the furylmethylamine substituent may contribute to biological activity or crystallographic packing .
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.2g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-nitropyridin-2-amine |
InChI |
InChI=1S/C10H9N3O3/c14-13(15)8-3-4-10(11-6-8)12-7-9-2-1-5-16-9/h1-6H,7H2,(H,11,12) |
InChI Key |
DXUFBHDHPVBJLA-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-[(2-Furylmethyl)amino]-5-nitropyridine, highlighting substituent variations, applications, and properties:
Key Comparative Analyses
B. Crystallographic and Coordination Behavior
- Nonlinear Optical Properties: MBANP forms large acentric crystals due to hydrogen bonding and π-π interactions, critical for second-harmonic generation (SHG) applications .
- MOF Construction: 2-Amino-5-nitropyridine (L1) coordinates with Cd(II) to form pH-dependent architectures. At lower pH, it generates layered MOFs with anion⋯π interactions, while higher pH yields chloride-bridged chains .
Data Table: Physicochemical Properties
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